Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoate chain, which is further substituted with a 4-T-butylphenyl group and a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-T-butylphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of solid acid catalysts such as ion-exchange resins can be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(4-T-butylphenyl)-6-oxohexanoic acid.
Reduction: Formation of 6-(4-T-butylphenyl)-6-hydroxyhexanoate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol. The keto group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of the 4-T-butylphenyl group can affect the compound’s hydrophobicity and binding affinity to specific targets.
Comparison with Similar Compounds
Ethyl 6-(4-T-butylphenyl)-6-oxohexanoate can be compared with other similar compounds such as:
Ethyl 6-phenyl-6-oxohexanoate: Lacks the T-butyl group, resulting in different physical and chemical properties.
Ethyl 6-(4-methylphenyl)-6-oxohexanoate: The presence of a methyl group instead of a T-butyl group affects the compound’s steric and electronic properties.
Ethyl 6-(4-chlorophenyl)-6-oxohexanoate:
The uniqueness of this compound lies in the presence of the bulky T-butyl group, which can influence its reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
ethyl 6-(4-tert-butylphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-5-21-17(20)9-7-6-8-16(19)14-10-12-15(13-11-14)18(2,3)4/h10-13H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCTUKWCZDAENM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645765 |
Source
|
Record name | Ethyl 6-(4-tert-butylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-44-4 |
Source
|
Record name | Ethyl 4-(1,1-dimethylethyl)-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(4-tert-butylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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